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Compound of Interest

Compound Name:
2,6-Pyridinediamine, 3,5-dinitro-,

1-oxide

CAS No.: 132683-64-8

Cat. No.: B183004 Get Quote

Executive Summary: The N-Oxide Advantage
In the pursuit of High-Energy Density Materials (HEDMs), the "insensitivity-performance"

contradiction remains the central challenge. Conventional nitramines like RDX and HMX offer

high detonation velocities but suffer from high sensitivity. Conversely, TATB offers exceptional

thermal stability but requires expensive synthesis and possesses lower energy output.

Pyridine N-oxide based energetics, specifically 2,6-diamino-3,5-dinitropyridine-1-oxide

(ANPyO), have emerged as the critical bridge between these extremes. The N-oxide (

) moiety serves a dual function:

Density Enhancement: It increases crystal density via strong dipole-dipole interactions,

directly boosting detonation pressure.

Oxygen Balance: It provides an internal oxidizer source without breaking the aromaticity of

the pyridine ring, maintaining thermal stability >300°C.

This guide provides a rigorous technical comparison of ANPyO against industry standards

(TATB, RDX), detailing synthesis protocols and the mechanistic basis for its "insensitive high-

explosive" (IHE) classification.
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Comparative Performance Analysis
The following data aggregates experimental values from recent energetic materials literature.

ANPyO is positioned as a direct competitor to TATB, offering similar insensitivity with marginally

higher detonation performance potential.[1]

Table 1: Physicochemical & Detonation Properties[2]

Property
ANPyO

(Pyridine N-
oxide)

TATB

(Benchmark
IHE)

RDX

(Performance
Std)

LLM-105

(Pyrazine
Analog)

Formula

Density (

, g/cm³)
1.88 - 1.91 1.93 1.82 1.92

Detonation

Velocity (

, m/s)

~8,050 7,940 8,750 8,560

Detonation

Pressure (

, GPa)

30.5 31.2 34.0 35.8

Decomp.[2]

Temp (

, °C)

365 384 210 342

Impact

Sensitivity (

, cm)

> 250

(Insensitive)
> 320 25 117

Oxygen Balance

(%)
-35.8 -55.8 -21.6 -30.0
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Analyst Insight: While RDX dominates in raw power (

and

), ANPyO exhibits a decomposition temperature (

) nearly 150°C higher than RDX. Crucially, ANPyO's oxygen balance is superior to

TATB (-35.8% vs -55.8%), implying that in composite formulations, ANPyO requires

less oxidizer (like AP or CL-20) to reach stoichiometry, potentially allowing for higher

binder fractions or improved mechanical properties.

Mechanistic Analysis: Why is ANPyO Stable?
To trust the material, one must understand the molecular logic governing its resistance to

shock. The stability of Pyridine N-oxides is not accidental; it is a result of intermolecular

hydrogen bonding and

-stacking.

Figure 1: Stability & Performance Logic Map
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Caption: The N-oxide group acts as a dual-purpose moiety, enhancing density via dipole

interactions while participating in the hydrogen-bonding network that dampens shock energy.

Key Mechanism: The "Push-Pull" electronic effect between the electron-donating amino groups

(

) and the electron-withdrawing nitro groups (

), mediated by the pyridine ring, creates a highly polarized molecule. This facilitates strong
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graphitic-like layer packing (similar to TATB), allowing layers to "slide" past each other under
mechanical stress rather than cracking and initiating detonation.

Synthesis Protocol: 2,6-Diamino-3,5-dinitropyridine-
1-oxide (ANPyO)[1][4][5]
Safety Warning:This protocol involves nitration of activated heterocycles. Exotherms can be

rapid. All reactions must be conducted behind blast shields with remote temperature

monitoring.

While direct nitration exists, the Acetylation-Protection Route is preferred for reproducibility and

yield (>75%). Direct oxidation of the diamine often leads to tarry byproducts due to the

sensitivity of the free amine to strong oxidizers.

Figure 2: Synthesis Workflow
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Caption: The 4-step synthesis route prioritizes amine protection to prevent ring degradation

during the harsh oxidation and nitration steps.

Detailed Methodology
Step 1: Acetylation

Reagents: 2,6-diaminopyridine (1 eq), Acetic Anhydride (2.5 eq), Glacial Acetic Acid

(Solvent).

Protocol: Reflux for 4 hours. Pour into ice water. Filter precipitate.
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Why: Protects the amine groups from oxidation in Step 2 and directs nitration to the 3,5

positions in Step 3.

Step 2: N-Oxidation[3][4][5]

Reagents: Trifluoroacetic acid (TFA) + 30-50%

.

Protocol: Dissolve intermediate in TFA. Add

dropwise at 0-5°C (Exothermic!). Allow to warm to RT and stir for 12h.

Validation: Appearance of N-O stretch in IR (~1250 cm⁻¹).

Step 3: Nitration (Critical Step)

Reagents: Fuming

(98%), Conc.

(98%).

Protocol: Add substrate to mixed acid at <10°C. Slowly raise to 50-60°C. Hold for 3 hours.

Safety: Monitor for "fume-off". If

evolution spikes, crash cool immediately.

Step 4: Hydrolysis

Reagents: 10%

or HCl.

Protocol: Reflux nitrated intermediate for 2 hours to remove acetyl groups. Cool to precipitate

bright yellow ANPyO crystals.

Purification: Recrystallize from DMF or DMSO.
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Conclusion & Recommendations
For researchers developing Insensitive High Explosives (IHE), ANPyO represents a superior

alternative to TATB in terms of cost-efficiency and oxygen balance, while maintaining the critical

safety profile required for modern munitions.

For Propellant Formulations: Use ANPyO to replace RDX where thermal stability is the

failure mode.

For Synthesis Scale-up: Utilize the acetylation route to manage exotherms and ensure

product purity.

Future Work: Investigation into co-crystals of ANPyO with CL-20 is recommended to further

boost energy density while retaining the N-oxide stability benefits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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